molecular formula C34H29N3O7 B11643742 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate

Cat. No.: B11643742
M. Wt: 591.6 g/mol
InChI Key: YKYVCFPAFSSBIX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate is a complex organic compound known for its unique structural properties

Preparation Methods

The synthesis of 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves several steps:

    Synthetic Routes: The compound can be synthesized through a multi-step reaction sequence starting from commercially available precursors. The key steps include the formation of the isoindole and quinoline moieties, followed by their coupling through appropriate linkers.

    Reaction Conditions: Typical reaction conditions involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity of the final product.

    Industrial Production Methods: Industrial-scale production may involve optimization of reaction parameters, use of continuous flow reactors, and purification techniques such as chromatography to achieve the desired quality and quantity of the compound.

Chemical Reactions Analysis

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate undergoes various chemical reactions:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinoline and isoindole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced isoindole and quinoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups on the isoindole or quinoline rings are replaced by other substituents.

    Common Reagents and Conditions: Reagents such as acids, bases, and transition metal catalysts are commonly used in these reactions. Reaction conditions vary depending on the desired transformation, including temperature, solvent, and reaction time.

    Major Products: The major products formed from these reactions include various substituted isoindole and quinoline derivatives, which can be further utilized in different applications.

Scientific Research Applications

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and organic materials.

    Biology: It is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including drug development and delivery systems.

    Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.

Mechanism of Action

The mechanism of action of 1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.

    Pathways Involved: It can influence signaling pathways, such as those involved in cell proliferation, apoptosis, and inflammation, contributing to its potential therapeutic effects.

Comparison with Similar Compounds

1-[3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoyl]-2,2,4-trimethyl-1,2-dihydroquinolin-6-yl 3-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)propanoate can be compared with other similar compounds:

Properties

Molecular Formula

C34H29N3O7

Molecular Weight

591.6 g/mol

IUPAC Name

[1-[3-(1,3-dioxoisoindol-2-yl)propanoyl]-2,2,4-trimethylquinolin-6-yl] 3-(1,3-dioxoisoindol-2-yl)propanoate

InChI

InChI=1S/C34H29N3O7/c1-20-19-34(2,3)37(28(38)14-16-35-30(40)22-8-4-5-9-23(22)31(35)41)27-13-12-21(18-26(20)27)44-29(39)15-17-36-32(42)24-10-6-7-11-25(24)33(36)43/h4-13,18-19H,14-17H2,1-3H3

InChI Key

YKYVCFPAFSSBIX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(N(C2=C1C=C(C=C2)OC(=O)CCN3C(=O)C4=CC=CC=C4C3=O)C(=O)CCN5C(=O)C6=CC=CC=C6C5=O)(C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.